molecular formula C7H12Br2 B13514846 (1R,2R)-1,2-dibromocycloheptane

(1R,2R)-1,2-dibromocycloheptane

Cat. No.: B13514846
M. Wt: 255.98 g/mol
InChI Key: PQKOJNVKGNOTKZ-RNFRBKRXSA-N
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Description

(1R,2R)-1,2-Dibromocycloheptane is an organic compound with the molecular formula C7H12Br2. It is a chiral molecule, meaning it has non-superimposable mirror images, known as enantiomers. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-1,2-Dibromocycloheptane can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br2) to cycloheptene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dibromocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form cycloheptene or other unsaturated derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of cycloheptane or partially reduced intermediates.

Common Reagents and Conditions

    Substitution: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination: Often performed using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

Major Products

    Substitution: Products include cycloheptanol, cycloheptanenitrile, and cycloheptylamine.

    Elimination: Major product is cycloheptene.

    Reduction: Major product is cycloheptane.

Scientific Research Applications

(1R,2R)-1,2-Dibromocycloheptane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various cycloheptane derivatives and as a reagent in stereoselective synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-dibromocycloheptane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The compound’s chiral nature also makes it useful in enantioselective synthesis, where it can influence the stereochemistry of the products.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Dibromocycloheptane: The enantiomer of (1R,2R)-1,2-dibromocycloheptane, with similar chemical properties but different optical activity.

    1,2-Dibromocyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring, leading to different reactivity and physical properties.

    1,2-Dibromocyclooctane: An eight-membered ring analog with distinct steric and electronic effects.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts different strain and reactivity compared to six- or eight-membered ring analogs. Its chiral nature also makes it valuable in stereoselective synthesis and chiral resolution processes.

Properties

IUPAC Name

(1R,2R)-1,2-dibromocycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKOJNVKGNOTKZ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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